molecular formula C23H34N2O3 B12703899 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester CAS No. 156724-52-6

3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester

Cat. No.: B12703899
CAS No.: 156724-52-6
M. Wt: 386.5 g/mol
InChI Key: PNWCAOZHGRRFTH-UHFFFAOYSA-N
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Description

3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxylic acid group and subsequent esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features can help elucidate the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Piperidinecarboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid group, but differ in their substituents.

    Phenylamino derivatives: Compounds with phenylamino groups that exhibit similar biological activities.

Uniqueness

The uniqueness of 3-Piperidinecarboxylic acid, 1-(3,4-dimethyl-3-pentenyl)-4-((1-oxopropyl)phenylamino)-, methyl ester lies in its specific combination of functional groups and structural features. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

156724-52-6

Molecular Formula

C23H34N2O3

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 1-(3,4-dimethylpent-3-enyl)-4-(N-propanoylanilino)piperidine-3-carboxylate

InChI

InChI=1S/C23H34N2O3/c1-6-22(26)25(19-10-8-7-9-11-19)21-13-15-24(14-12-18(4)17(2)3)16-20(21)23(27)28-5/h7-11,20-21H,6,12-16H2,1-5H3

InChI Key

PNWCAOZHGRRFTH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1C(=O)OC)CCC(=C(C)C)C)C2=CC=CC=C2

Origin of Product

United States

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